molecular formula C22H17N3O4S B2369130 N-1,3-benzodioxol-5-yl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207003-11-9

N-1,3-benzodioxol-5-yl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2369130
CAS No.: 1207003-11-9
M. Wt: 419.46
InChI Key: OACYVWSXEJLIPA-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 7 with a 4-methylphenyl group. The acetamide side chain at position 3 is further modified with a 1,3-benzodioxol-5-yl moiety, a structural motif known to enhance bioavailability and target selectivity in drug design .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S/c1-13-2-4-14(5-3-13)16-10-30-21-20(16)23-11-25(22(21)27)9-19(26)24-15-6-7-17-18(8-15)29-12-28-17/h2-8,10-11H,9,12H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACYVWSXEJLIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-1,3-benzodioxol-5-yl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The chemical structure of the compound can be represented as follows:

C27H22N4O2\text{C}_{\text{27}}\text{H}_{\text{22}}\text{N}_{\text{4}}\text{O}_{\text{2}}

This structure includes a benzodioxole moiety, a thieno[3,2-d]pyrimidine core, and an acetamide functional group, which are known to influence its biological activity.

Physical Properties

PropertyValue
Molecular Weight434.49 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. A study demonstrated that derivatives of thieno[3,2-d]pyrimidine showed inhibitory effects on various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:

  • Cell Lines Tested : MV4-11 (acute biphenotypic leukemia), MOLM13 (acute monocytic leukemia)
  • Inhibition Concentrations : IC50 values ranged from 0.3 µM to 1.2 µM for effective growth inhibition.

The proposed mechanism involves the inhibition of key signaling pathways involved in cell proliferation and survival:

  • MEK/ERK Pathway Inhibition : Similar compounds have been shown to inhibit the MEK/ERK pathway, leading to decreased phosphorylation of downstream targets such as p70S6K.
  • Apoptotic Induction : The compound may trigger intrinsic apoptotic pathways through the upregulation of pro-apoptotic factors.

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. Compounds with similar structures have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a related thieno[3,2-d]pyrimidine derivative in a xenograft model:

  • Model : Nude mice implanted with MV4-11 cells.
  • Dosage : Administered at 10 mg/kg via oral gavage.
  • Results : Significant tumor growth inhibition was observed, correlating with plasma concentration levels of the drug.

Study 2: Antimicrobial Testing

In vitro testing was conducted on various bacterial strains:

  • Bacterial Strains Tested : E. coli, S. aureus
  • Results : The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, indicating potential as an antibacterial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Anti-Cancer Research

Compounds with thieno[2,3-d]pyrimidinone scaffolds (e.g., 8–11 from ) share similarities with the target molecule but differ in core substitution patterns and side chains. Key differences include:

  • Position of thiophene fusion: Thieno[2,3-d]pyrimidinones () vs. thieno[3,2-d]pyrimidinones (target compound).
  • Substituents at position 5/7 : The target compound has a 4-methylphenyl group at position 7, while analogs like 8 and 9 () feature thiophen-2-yl or chlorophenyl groups.
  • Acetamide side chains: The target’s benzodioxol group contrasts with thiazolidinone or hydrazinecarbothioamide moieties in analogs .

Table 1: Anti-Cancer Thienopyrimidinone Derivatives

Compound ID Core Structure Substituents (Position) Molecular Weight Yield (%) Melting Point (°C) Activity (In Vitro) Reference
Target Thieno[3,2-d]pyrimidinone 7-(4-methylphenyl), N-benzodioxol Not provided Not given Not reported Not tested (structural inference)
8 (Ev2) Thieno[2,3-d]pyrimidinone 5-(thiophen-2-yl), thiazolidinone 528 60 280–282 Anti-breast cancer
9 (Ev2) Thieno[2,3-d]pyrimidinone 5-(thiophen-2-yl), 4-chlorophenyl 503 75 175–177 Anti-breast cancer

Anti-Inflammatory Benzothieno[3,2-d]pyrimidinones

Benzothieno[3,2-d]pyrimidinone derivatives (e.g., 1, 2, 4, 8–10 in ) exhibit potent COX-2 and iNOS inhibition. Unlike the target compound, these feature sulfonamide groups instead of acetamide side chains, which are critical for anti-inflammatory activity .

Table 2: Anti-Inflammatory Thienopyrimidinone Derivatives

Compound ID Core Structure Key Substituents Activity (IC50/EC50) Reference
1 (Ev6) Benzothieno[3,2-d]pyrimidinone Methanesulfonamide, thiopyrimidinyl COX-2 inhibition (µM range)
9 (Ev6) Benzothieno[3,2-d]pyrimidinone 2,4-Difluorophenylthio IL-8 suppression
Target Thieno[3,2-d]pyrimidinone N-benzodioxol, 4-methylphenyl Unknown (structural analogy)

Thienopyrimidinones with Isoxazolyl/Rhodanine Moieties

Compounds 7a–b () and rhodanine derivatives () highlight the role of heterocyclic side chains in modulating activity. For example:

  • Rhodanine derivatives (): Incorporate 2-thioxo-4-thiazolidinone moieties, which enhance binding to enzymes like tyrosinase .

Table 3: Functionalized Thienopyrimidinone Analogues

Compound ID Core Structure Side Chain Key Property Reference
7a (Ev7) Thieno[2,3-d]pyrimidinone N-(3-tert-butylisoxazol-5-yl) Kinase inhibition (inferred)
11p (Ev4) Dihydropyrimido[4,5-d]pyrimidinone Piperidin-4-ylidene, quinolinyl Not specified
Target Thieno[3,2-d]pyrimidinone N-benzodioxol Structural uniqueness

Key Structural-Activity Relationship (SAR) Insights

Core Fusion Position: Thieno[3,2-d]pyrimidinones (target) vs. [2,3-d] isomers () may exhibit divergent electronic properties, influencing target binding .

Substituent Effects :

  • 4-Methylphenyl vs. 4-Methoxyphenyl : ’s analog (4-methoxyphenyl) suggests electron-donating groups may enhance solubility but reduce metabolic stability .
  • Benzodioxol vs. Sulfonamide : The target’s benzodioxol group may improve CNS penetration compared to sulfonamide-containing anti-inflammatory agents .

Side Chain Flexibility: Acetamide derivatives (target, ) allow modular modifications for optimizing pharmacokinetics, whereas rigidified moieties (e.g., thiazolidinones in ) may restrict conformational mobility .

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